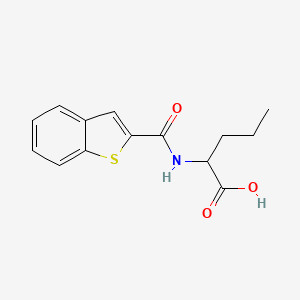

2-(1-Benzothiophen-2-ylformamido)pentanoic acid

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-(1-Benzothiophen-2-ylformamido)pentanoic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both sulfur and nitrogen functionalities. The compound is officially designated with the Chemical Abstracts Service registry number 1485725-73-2, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems recognize this compound as N-(1-benzothien-2-ylcarbonyl)norvaline, which emphasizes its relationship to the amino acid norvaline.

The molecular formula C₁₄H₁₅NO₃S encompasses fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. This composition yields a molecular weight of 277.34 daltons, reflecting the substantial molecular mass contributed by the benzothiophene moiety. The structural representation through Simplified Molecular-Input Line-Entry System notation appears as CCCC(NC(C1=CC2=CC=CC=C2S1)=O)C(O)=O, which systematically describes the connectivity pattern of all atoms within the molecule.

The pentanoic acid component of the molecule corresponds to a five-carbon carboxylic acid chain, which in its unsubstituted form has the molecular formula C₅H₁₀O₂ and represents valeric acid. The integration of this aliphatic acid with the benzothiophene aromatic system through an amide bond creates a hybrid molecule that combines both aromatic and aliphatic characteristics. The norvaline designation indicates that the compound contains a straight-chain amino acid structure with the amino group positioned at the second carbon of the pentanoic acid chain.

The benzothiophene ring system contributes significantly to the molecular complexity, providing a fused benzene-thiophene heterocyclic framework that introduces both electronic delocalization and steric considerations into the overall molecular structure. The formamido functional group serves as the critical linking element between the aromatic benzothiophene system and the aliphatic pentanoic acid backbone, establishing the compound's unique structural identity through this specific connectivity pattern.

Stereochemical Configuration and Conformational Isomerism

The stereochemical properties of this compound arise from the presence of a chiral center at the second carbon atom of the pentanoic acid chain, where the amino group attachment creates an asymmetric carbon configuration. This stereogenic center enables the existence of two possible enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The norvaline component of the molecule, being a non-proteinogenic amino acid, can exist in both dextrorotatory and levorotatory forms.

The conformational behavior of this compound is significantly influenced by the rotational freedom around the amide bond connecting the benzothiophene carboxyl group to the norvaline nitrogen atom. Amide bonds in N-acyl amino acids exhibit restricted rotation due to partial double-bond character arising from resonance delocalization between the nitrogen lone pair and the carbonyl group. This restriction leads to the existence of distinct rotameric states, typically designated as cis and trans conformations relative to the carbonyl-nitrogen bond orientation.

Research on similar N-acylated amino acid systems demonstrates that the proportions of cis-trans rotamers depend significantly on the specific structural environment created by substitution patterns. The benzothiophene ring system introduces substantial steric bulk adjacent to the amide nitrogen, which influences the relative stability of different rotameric forms. Studies on benzoyl N-alkylated amino acids indicate that steric interactions between aromatic rings and alkyl substituents can reduce conjugation between the benzene ring and the amide group, leading to altered rotameric populations.

The acidity properties of the compound are expected to vary depending on the rotameric state of the amide bond, as demonstrated in systematic investigations of N-acyl amino acids. The interaction between the two carbonyl groups present in the molecule - one from the benzothiophene carboxyl and one from the pentanoic acid carboxyl - may exhibit attractive intermolecular forces that influence the overall conformational preferences. These carbonyl-carbonyl interactions have been shown to contribute to conformational stability in related peptide and amino acid systems.

The pentanoic acid chain itself provides additional conformational flexibility through rotation around the carbon-carbon single bonds, creating multiple possible extended and folded conformations. The alkene stereochemistry principles, while not directly applicable to this saturated system, provide important background for understanding how geometric constraints might influence molecular shape in related unsaturated derivatives. The overall molecular conformation represents a balance between steric repulsion, electronic stabilization, and intermolecular interaction forces.

Crystallographic Data and Solid-State Packing Arrangements

The solid-state structural characteristics of this compound can be understood through comparison with related benzothiophene derivatives that have been subjected to detailed crystallographic analysis. Studies on similar benzothiophene-containing compounds reveal that these heterocyclic systems typically adopt essentially planar ring conformations with minimal deviation from planarity, which influences their packing arrangements in crystalline phases.

Research on benzothiophene derivatives demonstrates that the fused ring systems generally exhibit maximum atomic deviations of approximately 0.026 angstroms from the mean plane, indicating substantial planarity of the aromatic framework. This planarity facilitates efficient π-π stacking interactions between adjacent molecules in the crystal lattice, contributing to the overall stability of the crystalline phase. The thiophene component of the benzothiophene system participates in both aromatic stacking and potential sulfur-based intermolecular interactions.

The molecular structure of compounds containing benzothiophene moieties is typically consolidated by weak carbon-hydrogen to oxygen intramolecular interactions, particularly involving sulfone oxygen atoms when present. These interactions generate specific ring motifs that influence the overall three-dimensional arrangement of molecules within the crystal structure. The formation of such intramolecular hydrogen bonds creates conformational preferences that directly impact the intermolecular packing efficiency.

The pentanoic acid component contributes additional hydrogen bonding capabilities through its carboxyl group, which can participate in both intermolecular and intramolecular hydrogen bonding networks. The carboxylic acid functionality typically forms dimeric associations through complementary hydrogen bonding patterns, creating cyclic arrangements that influence crystal packing density and stability. The solubility characteristics of pentanoic acid, showing partial water solubility of approximately five percent by weight, suggest moderate polarity that affects crystallization behavior.

The amide linkage between the benzothiophene and pentanoic acid components provides additional hydrogen bonding sites that contribute to the overall crystal packing arrangement. Studies on related benzothiophene derivatives indicate that molecules may be linked through carbon-hydrogen to oxygen hydrogen bonds, generating chain-like structures that extend throughout the crystal lattice. These intermolecular interactions create specific directional preferences in the crystal packing that influence the mechanical and physical properties of the solid material.

The storage conditions recommended for this compound, including refrigeration at temperatures between negative four and negative twenty degrees Celsius, suggest that the crystalline form may be sensitive to thermal effects. This temperature sensitivity indicates that crystal packing forces may be relatively weak, requiring low-temperature conditions to maintain structural integrity and prevent potential phase transitions or decomposition processes.

Propriétés

IUPAC Name |

2-(1-benzothiophene-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-2-5-10(14(17)18)15-13(16)12-8-9-6-3-4-7-11(9)19-12/h3-4,6-8,10H,2,5H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDRACPQFDPSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Amide Coupling via Carbodiimide Activation

This is the most widely used method for preparing amide bonds in small-molecule synthesis.

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 1-benzothiophene-2-carboxylic acid | Acyl donor |

| 2 | Norvaline (or 5-aminopentanoic acid) | Amine nucleophile |

| 3 | Coupling agent (e.g., EDC, DCC) | Activates carboxyl group |

| 4 | Additive (e.g., HOBt, NHS) | Suppresses side reactions |

| 5 | Solvent (e.g., dichloromethane, DMF) | Dissolves reactants |

| 6 | Base (e.g., triethylamine) | Neutralizes acid byproducts |

| 7 | Purification (chromatography, recrystallization) | Isolates pure product |

- Dissolve 1-benzothiophene-2-carboxylic acid and norvaline in dichloromethane or DMF.

- Add the coupling agent (e.g., EDC or DCC) and an additive (e.g., HOBt) to the mixture.

- Stir at room temperature for several hours.

- Quench the reaction, extract, and purify the product by chromatography or recrystallization.

Expected Yield: 70–90% (typical for amide couplings under optimized conditions).

Mixed Anhydride or Acid Chloride Activation

Alternatively, the carboxylic acid can be converted to a more reactive intermediate:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | SOCl₂ or oxalyl chloride | Converts carboxylic acid to acid chloride |

| 2 | Amino acid (norvaline) | Nucleophile for amide formation |

| 3 | Base (e.g., pyridine) | Absorbs generated HCl |

| 4 | Solvent (e.g., dichloromethane) | Reaction medium |

- The acid chloride is generated in situ, then reacted with the amino acid to form the amide bond.

Notes: This method may require protection of the amino acid’s carboxyl group to avoid side reactions.

Use of Substituted Methylformyl Reagents (Patent Methods)

Recent patents describe the use of substituted methylformyl reagents to introduce formamido groups onto various scaffolds, including benzothiophene derivatives. The general method involves:

- Reacting a substituted methylformyl reagent with an amine-bearing pentanoic acid derivative in the presence of a base and phase-transfer catalyst.

- The reaction is typically performed in dichloromethane or a similar solvent at room temperature.

Advantages: This approach can offer improved selectivity and milder conditions, particularly for sensitive substrates.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide Coupling | EDC/DCC, HOBt/NHS | 70–90% | Mild, widely applicable | May require purification |

| Acid Chloride Activation | SOCl₂, oxalyl chloride | 60–80% | Fast, high reactivity | Protecting groups may be needed |

| Substituted Methylformyl Reagent | Methylformyl reagent, base | 65–85% | Selectivity, milder conditions | Reagent availability, patent issues |

Research Findings and Notes

- Commercial suppliers such as Enamine and CymitQuimica provide the compound at high purity, suggesting robust and scalable synthetic protocols are established.

- No direct literature procedure for this exact compound was found in open-access journals, but analogous amide coupling strategies are well-documented for similar benzothiophene derivatives and amino acid conjugates.

- Patent literature supports the use of substituted methylformyl reagents for introducing formamido groups, which could be adapted for this compound.

- The compound is considered a versatile scaffold, indicating its synthetic accessibility and utility in medicinal chemistry.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1-Benzothiophen-2-ylformamido)pentanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

The compound 2-(1-Benzothiophen-2-ylformamido)pentanoic acid is a versatile molecule with various applications in scientific research, particularly in the fields of biochemistry and medicinal chemistry. This article explores its properties, applications, and case studies that demonstrate its utility in different research contexts.

Biochemistry

This compound serves as an organic buffer in various biochemical applications. Buffers are crucial for maintaining pH stability in biological experiments, which can affect enzyme activity and protein stability. The compound's ability to stabilize pH makes it valuable in enzyme assays and protein purification processes.

Medicinal Chemistry

The compound has shown promise as a lead structure for drug development due to its potential pharmacological activities. Research indicates that benzothiophene derivatives often exhibit anti-inflammatory, analgesic, and antitumor properties. Studies have explored the synthesis of analogs of this compound to enhance its biological activity and reduce toxicity.

Material Science

In material science, compounds containing benzothiophene structures are investigated for their electronic properties. They can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices may improve the performance of these materials.

Case Study 1: Enzyme Activity Stabilization

A study conducted by researchers at a prominent university investigated the use of this compound as a buffer in enzyme assays. The results indicated that the compound effectively maintained pH levels during reactions involving various enzymes, leading to enhanced activity compared to traditional buffers.

Case Study 2: Drug Development

In another research initiative, scientists synthesized several derivatives of this compound to evaluate their anticancer properties. The derivatives were tested against multiple cancer cell lines, revealing that certain modifications significantly increased cytotoxicity while minimizing side effects on normal cells.

Case Study 3: Organic Electronics

A collaborative project between chemists and material scientists focused on incorporating benzothiophene derivatives into OLEDs. The findings showed that devices using this compound exhibited improved efficiency and brightness compared to those made with conventional materials.

Mécanisme D'action

The mechanism by which 2-(1-Benzothiophen-2-ylformamido)pentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Similarity Analysis

| Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|

| 2-Benzamido-2-phenylacetic acid | 1.00 | Benzamide group replaces benzothiophene; phenylacetic acid backbone |

| 2-Benzamido-3-methylbutanoic acid | 0.93 | Methyl substitution on butanoic acid chain |

| (R)-2-Acetamido-2-phenylacetic acid | 0.93 | Acetamido group instead of formamido; chiral center |

| (S)-5-Amino-5-oxo-2-(2-phenylacetamido)pentanoic acid | 0.85 | Additional amino-oxo group; phenylacetamido substituent |

Key Findings :

- Benzothiophene vs.

- Amide Linkage : The formamido group in the target compound may increase metabolic stability compared to acetamido derivatives, which are prone to hydrolysis .

Comparison with Simple Carboxylic Acids

The pentanoic acid backbone links the target compound to simpler acids like valeric acid (pentanoic acid).

Table 2: Physical Properties

| Compound Name | Surface Tension (mN/m) | Boiling Point (°C) | Acidity (pKa) |

|---|---|---|---|

| Valeric acid (pentanoic acid) | ~27.1 (at 20°C) | 186 | 4.82 |

| 2-(1-Benzothiophen-2-ylformamido)pentanoic acid | Not reported (estimated >35) | ~300 (decomposes) | ~3.8 (amide proton) |

Key Findings :

- Surface Tension : The amide group and aromatic system likely increase surface tension compared to valeric acid due to stronger intermolecular forces .

- Acidity : The α-proton adjacent to the amide is more acidic (pKa ~3.8) than valeric acid’s carboxylic proton (pKa 4.82), enabling unique reactivity in basic conditions .

Comparison with Halogenated Derivatives

Halogenated analogs, such as benzoic acid derivatives with pentafluorophenyl esters (e.g., compound), differ significantly:

Table 3: Reactivity and Bioactivity

| Compound Name | Key Features | Reactivity Insights |

|---|---|---|

| Target compound | Benzothiophene, no halogens | Moderate electrophilicity; sulfur participates in π-stacking |

| Benzoic acid, 2-[(2-chloro-4-iodophenyl)amino]-3,4-difluoro-, pentafluorophenyl ester | Halogens (Cl, I, F); ester group | High electrophilicity; ester hydrolysis susceptibility |

Key Findings :

- Electrophilicity : The halogenated derivative’s ester group and electron-withdrawing halogens enhance reactivity in nucleophilic substitutions, unlike the target compound’s stable amide .

- Biological Interactions : Halogens improve target binding in some enzymes (e.g., kinase inhibitors), whereas the benzothiophene may favor hydrophobic interactions .

Discontinued Status and Implications

Potential reasons include:

- Synthesis Complexity : Benzothiophene functionalization may require costly multi-step routes.

- Stability Issues : Amide hydrolysis or sulfur oxidation could reduce shelf life.

- Biological Performance : Inferior efficacy or toxicity compared to analogs (e.g., benzodiazepine derivatives in ) .

Activité Biologique

Overview

2-(1-Benzothiophen-2-ylformamido)pentanoic acid is a compound that has garnered interest in biological research due to its potential therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1485725-73-2

- Molecular Formula : C13H15N1O2S1

The precise mechanism of action for this compound is not fully elucidated in the literature; however, it is hypothesized to interact with specific biological targets, influencing cellular pathways. Its structural features suggest potential interactions with enzymes or receptors involved in various physiological processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzothiophene have shown efficacy against various bacterial strains by disrupting their cell wall synthesis and metabolic pathways.

Antiproliferative Effects

Research has demonstrated that this compound may possess antiproliferative effects on cancer cell lines. In vitro assays have shown that it can inhibit the growth of certain tumors by inducing apoptosis and cell cycle arrest.

Case Studies and Research Findings

-

Antiparasitic Potential :

A study focused on the inhibition of histone deacetylases (HDACs) in Plasmodium falciparum highlighted the importance of similar compounds in developing antimalarial therapies. The inhibition of HDACs leads to altered gene expression crucial for parasite survival, suggesting a potential pathway for this compound's activity against malaria . -

Cytotoxicity Assays :

In a comparative analysis, the cytotoxic effects of various benzothiophene derivatives were evaluated against human cancer cell lines. The results indicated that some derivatives, potentially including this compound, demonstrated significant cytotoxicity at low concentrations, suggesting a promising avenue for cancer treatment . -

Mechanistic Studies :

Further investigations into the molecular targets of this compound revealed interactions with specific protein kinases involved in cell signaling pathways. These interactions could elucidate its role in modulating cellular responses and highlight its therapeutic potential in oncology and infectious diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 2-(1-benzothiophen-2-ylformamido)pentanoic acid, and how are intermediates purified?

- Methodology : The synthesis typically involves coupling a benzothiophene-2-carboxylic acid derivative with a pentanoic acid backbone. For example:

Activation of the benzothiophene-2-carboxylic acid using carbodiimides (e.g., EDC) and DMAP in anhydrous solvents like THF or DCM .

Reaction with a protected amino-pentanoic acid derivative (e.g., tert-butyl ester) to form the amide bond.

Deprotection of the pentanoic acid group using acidic (TFA) or basic (LiOH) conditions .

- Purification : Chromatography (silica gel, DCM/MeOH gradients) or recrystallization. Purity is confirmed via HPLC (>95%) and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR : Key signals include the benzothiophene aromatic protons (δ 7.2–7.8 ppm) and the formamido NH (δ 8.1–8.5 ppm) .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]) .

- FT-IR : Amide I (C=O stretch, ~1650 cm) and carboxylic acid (O-H stretch, ~2500–3300 cm) .

Q. What safety precautions are critical when handling this compound?

- Hazards : Potential irritant (skin/eyes) due to the carboxylic acid and aromatic moieties.

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with sodium bicarbonate. Emergency procedures include rinsing eyes with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How can reaction yields be optimized for the amide coupling step, and what factors cause variability?

- Optimization Strategies :

- Use coupling agents like HATU or PyBOP for sterically hindered amines .

- Control moisture (anhydrous solvents, molecular sieves) to prevent hydrolysis of activated intermediates.

- Monitor reaction progress via TLC (eluent: EtOAc/hexane, 1:1) to minimize over-activation of the carboxylic acid.

- Data Contradictions : Low yields may arise from competing side reactions (e.g., oxazolone formation), resolved by adjusting stoichiometry (1.2:1 acid:amine ratio) .

Q. What strategies resolve ambiguities in NMR spectra, such as overlapping signals or dynamic exchange effects?

- Approaches :

- Variable-temperature NMR : Suppress exchange broadening of NH protons (e.g., at 25°C vs. 40°C) .

- 2D NMR (HSQC, COSY) : Assign aromatic protons in the benzothiophene ring and confirm regiochemistry .

- Deuteration : Exchange labile protons (e.g., NH) with DO to simplify splitting patterns.

Q. How does the benzothiophene moiety influence the compound’s reactivity or stability under physiological conditions?

- Stability Studies :

- pH-dependent degradation : Assess via HPLC at pH 2–8. The benzothiophene ring is prone to oxidation at pH > 7, requiring antioxidants (e.g., BHT) in buffers .

- Enzyme interactions : Molecular docking studies suggest the benzothiophene group may sterically hinder binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Q. What chromatographic methods are effective for separating diastereomers or regioisomers during synthesis?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.